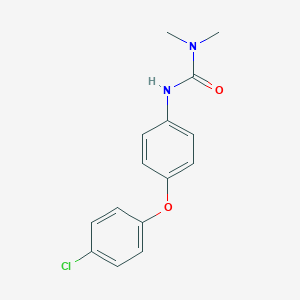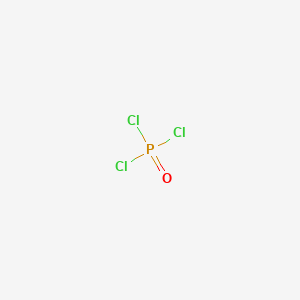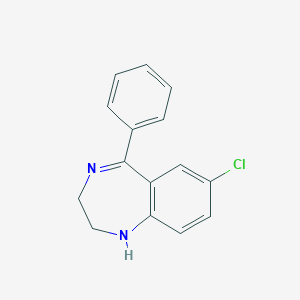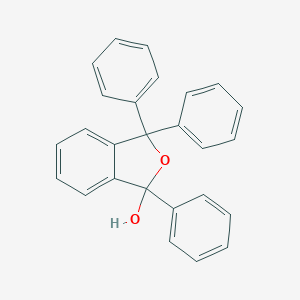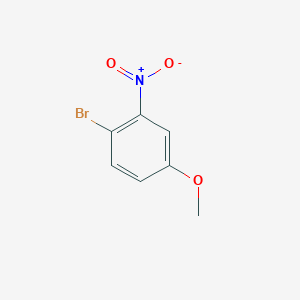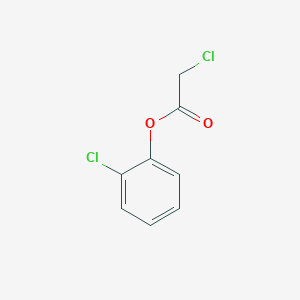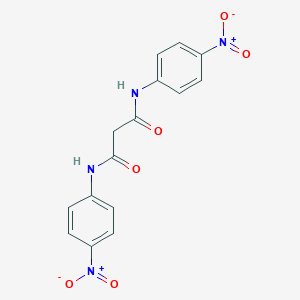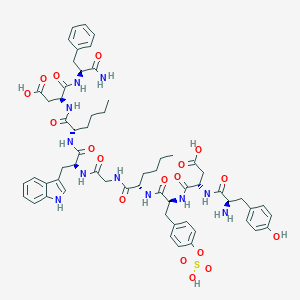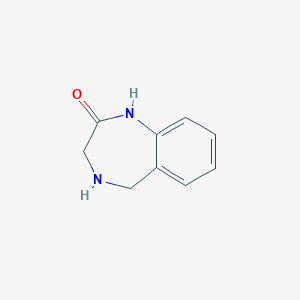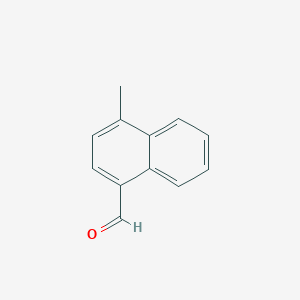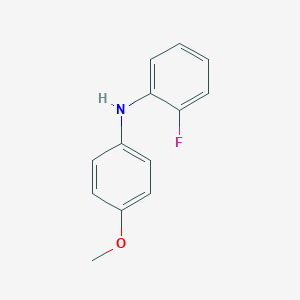
3-(2-bromoethyl)-5-fluoro-1H-indole
概述
描述
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(2-bromoethyl)-5-fluoro-1H-indole varies depending on the biological activity being studied. In cancer research, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In anti-inflammatory research, it reduces inflammation by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. In anti-microbial research, it has been shown to disrupt the cell membrane of bacteria and inhibit the growth of fungal cells.
生化和生理效应
The biochemical and physiological effects of 3-(2-bromoethyl)-5-fluoro-1H-indole are diverse and depend on the biological activity being studied. In cancer research, it has been shown to reduce tumor growth and induce apoptosis in cancer cells. In anti-inflammatory research, it reduces inflammation and oxidative stress. In anti-microbial research, it inhibits the growth of bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using 3-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its diverse biological activities, potential therapeutic applications, and availability for purchase. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various biological systems.
未来方向
There are several future directions for the study of 3-(2-bromoethyl)-5-fluoro-1H-indole. One direction is to further investigate its mechanism of action in various biological systems. Another direction is to optimize its use in cancer therapy by identifying the most effective combination with other anti-cancer agents. In addition, it can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies can also be conducted to determine its safety and toxicity in vivo.
Conclusion:
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various biological systems.
科学研究应用
3-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to be effective against drug-resistant cancer cells. In the field of anti-inflammatory research, 3-(2-bromoethyl)-5-fluoro-1H-indole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential anti-microbial activity against various bacterial and fungal strains.
属性
CAS 编号 |
127561-10-8 |
|---|---|
产品名称 |
3-(2-bromoethyl)-5-fluoro-1H-indole |
分子式 |
C10H9BrFN |
分子量 |
242.09 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI 键 |
RTWYIDGAQHNTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
规范 SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
同义词 |
1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

